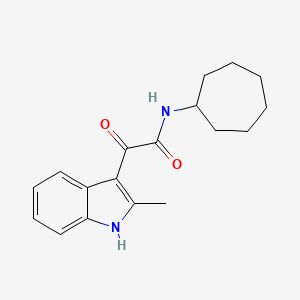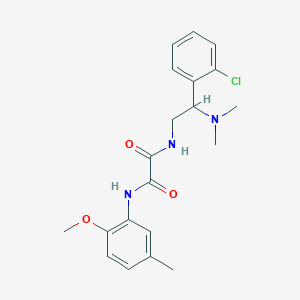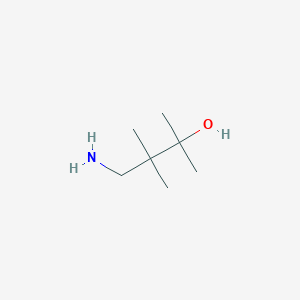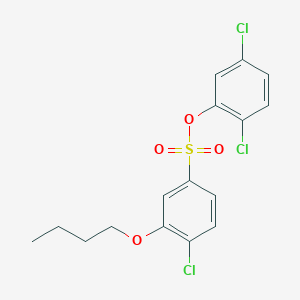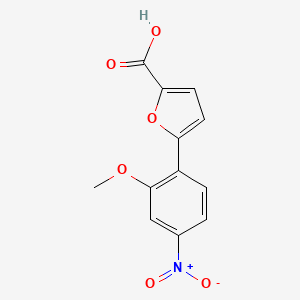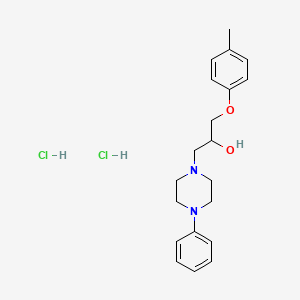
1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride, also known as PPOP, is a chemical compound that has been widely studied for its potential applications in scientific research. PPOP is a beta-adrenergic receptor antagonist, which means it can block the effects of adrenaline and other similar hormones in the body. This property makes PPOP a useful tool for investigating the role of beta-adrenergic receptors in various physiological and pathological processes.
Scientific Research Applications
Synthesis and Receptor Antagonism
A study focused on the synthesis of derivatives of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, aiming to explore their α1 receptor antagonistic activity. This research indicates the compound's potential in developing receptor-targeted therapies, highlighting an effective synthesis method yielding compounds with potent α1 receptor antagonistic activity (J. Hon, 2013).
Biological Properties and Potential Therapeutic Applications
Another study synthesized and evaluated the biological properties of certain dihydrochlorides, including derivatives similar to 1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride. This research discovered that some of these compounds possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, suggesting their potential as therapeutic agents (Гюльнара Артаваздовна Геворгян et al., 2017).
Pharmacophore Models and Receptor Affinity
Research into the affinity and selectivity toward 5-HT1A compared to α1-adrenergic receptors among arylpiperazine derivatives, including those structurally related to 1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride, has provided insights into designing receptor-specific drugs. The study utilized pharmacophore models to understand the compounds' interactions with receptors, revealing significant to moderate affinities for 5-HT1A receptors in the nanomolar range, which could inform the development of new psychiatric medications (J. Handzlik et al., 2011).
Antimicrobial Applications
Another application of similar compounds involves their use in synthesizing new antimicrobial agents. A study described the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives, which showed significant antibacterial and antifungal activity. This suggests the potential of 1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride derivatives in developing new antimicrobial medications (Devender Mandala et al., 2013).
properties
IUPAC Name |
1-(4-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.2ClH/c1-17-7-9-20(10-8-17)24-16-19(23)15-21-11-13-22(14-12-21)18-5-3-2-4-6-18;;/h2-10,19,23H,11-16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQQRJOQCYOOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

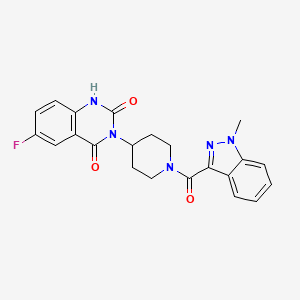
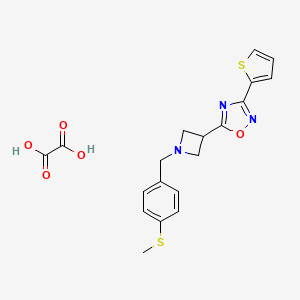
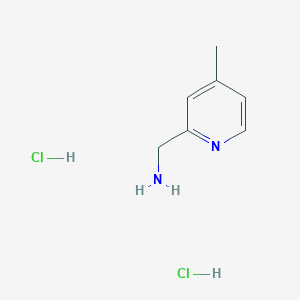

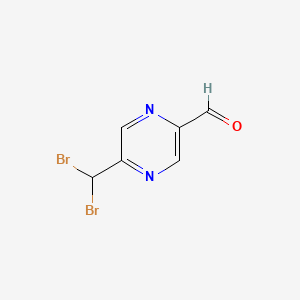
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cyclopentylbenzamide](/img/structure/B2912970.png)

